
Ethyl 9-fluorenylideneacetate
概要
説明
Ethyl 9-fluorenylideneacetate is a chemical compound with the molecular formula C17H14O2 . It has an average mass of 250.292 Da and a monoisotopic mass of 250.099380 Da . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 9-fluorenylideneacetate consists of 17 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure is based on a fluorene backbone, which is a polycyclic aromatic hydrocarbon composed of three six-membered rings .Physical And Chemical Properties Analysis
Ethyl 9-fluorenylideneacetate has a melting point of 75-77°C . Its boiling point is 401.8°C at 760mmHg . More detailed physical and chemical properties were not available in the sources I found.科学的研究の応用
Synthesis and Characterization
By-Product Formation in Acetylation : The treatment of 9-fluorenyllithium with acetyl chloride produces 9-acetylfluorene and a by-product identified as 9-(1-acetoxyethylidene)fluorene, offering insights into structural distortions and strain within the compound (Robinson, Lutfi, Hou, & Meyers, 2001).
Oligomerization for Light-Emitting Applications : Electrosynthesis of a novel semiconducting oligomer, oligo(9-fluorenylideneacetic acid), from 9-fluorenylideneacetic acid demonstrates potential applications in green light emission and improved fluorescence quantum yield (Lu, Chen, Wang, Xu, Duan, & Pei, 2012).
Chemical Reactivity and Analysis
Chiral Derivatizing Agent : The use of (±)-1-(9-fluorenyl)ethyl chloroformate as a chiral derivatizing agent in analytical applications for various molecules highlights its importance in enhancing the chiral separation of diastereomers (Moldovan, Bodoki, Servais, Crommen, Oprean, & Fillet, 2017).
Fungal Biotransformation : The metabolism of fluorene by Cunninghamella elegans produces several metabolites, including 9-fluorenone and 9-fluorenol, underlining the potential for biotransformation and environmental remediation applications (Pothuluri, Freeman, Evans, & Cerniglia, 1993).
Material Science and Catalysis
- Polymerization Catalysts : New ethylene bridged monofluorenyl-amido group 4 complexes show activity as catalysts for the polymerization of ethylene, suggesting applications in materials science (Foster, Chien, & Rausch, 1997).
Safety and Hazards
When handling Ethyl 9-fluorenylideneacetate, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided . In case of accidental ingestion or inhalation, medical attention should be sought immediately . It’s also recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .
特性
IUPAC Name |
ethyl 2-fluoren-9-ylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-2-19-17(18)11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHVJDVNASXDFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300342 | |
| Record name | Ethyl 9-fluorenylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 9-fluorenylideneacetate | |
CAS RN |
27973-36-0 | |
| Record name | 27973-36-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 9-fluorenylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)
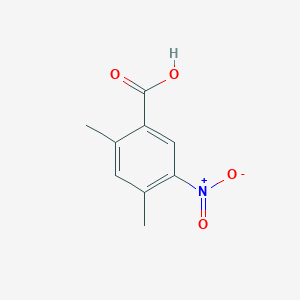
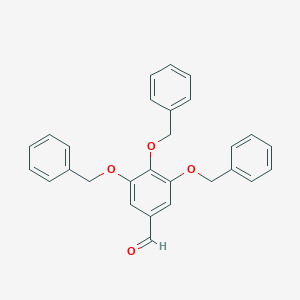
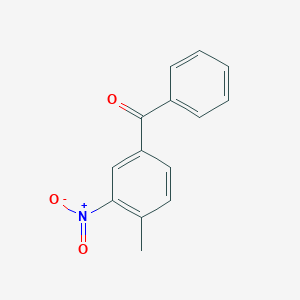
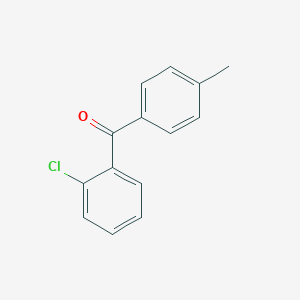
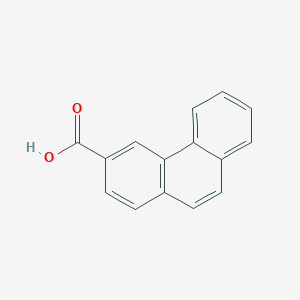
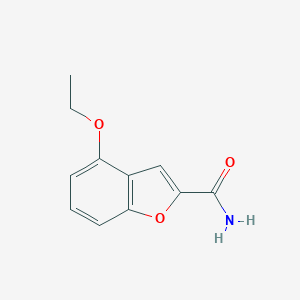
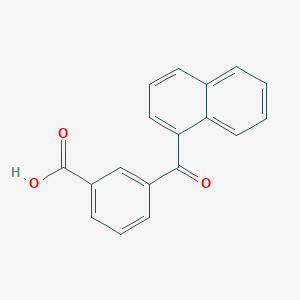
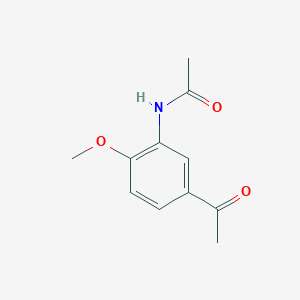
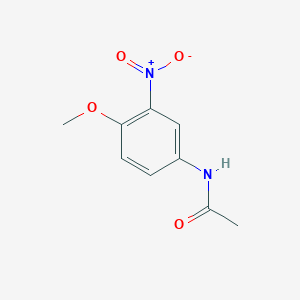

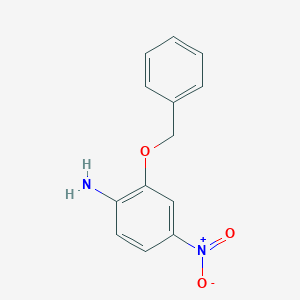

![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)